molecular formula C6H3BrN2O2S B1380827 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 1550302-03-8

5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B1380827
CAS No.: 1550302-03-8
M. Wt: 247.07 g/mol
InChI Key: LBKQUWIXQGHDOV-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison with Related Imidazothiazole Derivatives

Compound Substituents Key Biological Activity
Levamisole None Anthelmintic, Immunomodulatory
Quizartinib Fluorine, amine groups FLT3 Kinase Inhibition
5-Bromoimidazo[...]-2-carboxylic acid Bromine, carboxylic acid EGFR Kinase Inhibition

Molecular docking studies reveal that the carboxylic acid group forms hydrogen bonds with residues in the ATP-binding pocket of EGFR (e.g., Asn258 and Gln11), while bromine stabilizes hydrophobic interactions. This dual functionality positions the compound as a versatile scaffold for kinase inhibitor design.

Position of 5-Bromoimidazo[2,1-b]thiazole-2-carboxylic Acid in Heterocyclic Chemistry

Imidazothiazoles belong to a class of bridgehead nitrogen heterocycles, where the fusion of imidazole and thiazole rings creates a planar, aromatic system with high electron density. The bromine and carboxylic acid groups in this derivative introduce steric and electronic perturbations that distinguish it from simpler analogs.

Key Contributions to Heterocyclic Chemistry:

  • Synthetic Flexibility : The compound serves as a precursor for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid diversification.
  • Isosteric Replacements : Its structure has inspired analogs like imidazothiadiazoles and pyrrolothiazoles, which retain bioactivity while altering pharmacokinetic profiles.
  • Role in Drug Discovery : As a kinase inhibitor scaffold, it bridges traditional heterocyclic chemistry and modern targeted therapies.

The compound’s ability to inhibit EGFR (IC₅₀ = 35.5 nM in some derivatives) underscores its relevance in oncology, where heterocycles dominate small-molecule drug development.

Properties

IUPAC Name

5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-4-1-8-6-9(4)2-3(12-6)5(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKQUWIXQGHDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(SC2=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550302-03-8
Record name 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromoacetic acid, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but they typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations

a) Position and Type of Halogen/Substituents
  • 6-Ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid : Substitutes bromine with an ethyl group at position 6 and methyl at position 2 (C₉H₁₀N₂O₂S). The absence of bromine reduces molecular weight (210.26 g/mol) and may enhance lipophilicity compared to the brominated analogue .
  • 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid (CAS 80354-00-3): Bromine at position 2 instead of 3. Structural similarity score: 0.90, suggesting comparable reactivity but distinct electronic profiles due to bromine positioning .
  • 5-Bromo-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid: Incorporates a trifluoromethyl group and an additional thiadiazole ring (C₆HBrF₃N₃O₂S).
b) Core Heterocycle Modifications
  • 6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives : Feature a saturated thiazine ring instead of a thiazole. These compounds exhibit moderate antiradical activity (IC₅₀: 5–50 µM in DPPH assays), highlighting the impact of ring saturation on redox properties .
  • Benzo[4,5]imidazo[2,1-b]thiazole Derivatives : Fused benzene rings enhance aromaticity and planarity, improving interactions with biological targets (e.g., antioxidant activity via DPPH scavenging) .

Physicochemical Properties

Table 1: Comparative Molecular Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CCS (Ų, [M+H]+)
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid C₇H₅BrN₂O₂S 259.08 Br (C5), COOH (C2) 144.1
6-Ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid C₉H₁₀N₂O₂S 210.26 C₂H₅ (C6), CH₃ (C2), COOH (C5) 145.8
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid C₅H₄BrNO₂S 221.06 Br (C2), CH₃ (C4), COOH (C5) N/A

Key Observations :

  • Bromine increases molecular weight by ~50–60 g/mol compared to alkyl substituents.
  • Carboxylic acid groups enhance aqueous solubility, while trifluoromethyl or ester derivatives (e.g., ethyl carboxylates) improve membrane permeability .

Biological Activity

5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research.

Molecular Structure and Properties

  • Molecular Formula : C6_6H3_3BrN2_2O2_2S
  • SMILES : C1=C(N2C=C(SC2=N1)C(=O)O)Br
  • InChIKey : LBKQUWIXQGHDOV-UHFFFAOYSA-N

The presence of both bromine and carboxylic acid functional groups contributes to the compound's unique reactivity and potential for biological interactions.

Target and Mode of Action

The specific molecular targets of this compound are still under investigation. However, it is known to interact with various biomolecules, leading to significant alterations in cellular processes:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes. It may bind to active sites, inhibiting catalytic activity or modulating the function of regulatory proteins.
  • Cell Signaling : It influences key signaling pathways by modulating the activity of kinases and phosphatases, affecting phosphorylation states of proteins involved in these pathways.
  • Gene Expression : The compound can interact with transcription factors, altering the transcriptional activity of specific genes.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its structure allows it to engage in interactions that may lead to cytotoxic effects against various cancer cell lines:

  • Case Study : In a study examining thiazole derivatives for anticancer activity, compounds similar to this compound showed significant cytotoxicity against human glioblastoma and melanoma cell lines . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance efficacy.

Antimicrobial Activity

The compound's derivatives are being explored for their potential as antimicrobial agents. Preliminary studies suggest that modifications can lead to compounds with enhanced antibacterial properties.

Medicinal Chemistry

This compound serves as a building block in the synthesis of potential therapeutic agents targeting diseases like tuberculosis and cancer. Its unique structural features facilitate the development of new drug candidates with improved efficacy and safety profiles.

Material Science

The compound's electronic properties make it valuable in developing organic semiconductors and other advanced materials. Its ability to form covalent bonds with nucleophilic sites on proteins or DNA positions it as a potential candidate for drug development and material applications.

Comparison with Similar Compounds

Compound NameBiological ActivityKey Structural Features
Imidazo[2,1-b]thiazole-5-carboxamideAnti-tuberculosisThiazole ring; carboxamide group
Thiazole-5-carboxylic acidAntimicrobialSimpler thiazole structure
5-Bromoimidazo[2,1-b][1,3]thiazoleAnticancer; AntimicrobialBromine and carboxylic acid functional groups

This compound is distinguished by its dual functional groups that enhance its reactivity and biological potential compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid, and how can intermediates be optimized for yield?

  • Methodology : A multistep synthesis involves cyclization of thiosemicarbazide with carboxylic acids to form 2-amino[1,3,4]thiadiazoles, followed by treatment with 2-haloketones to yield imidazo[2,1-b][1,3,4]thiadiazoles. Bromination using N-bromosuccinimide (NBS) introduces the bromine at the C5 position . Optimization may include solvent selection (e.g., acetic acid for cyclization) and temperature control during bromination. Intermediate purification via column chromatography or recrystallization improves yield.

Q. How should researchers characterize the structure and purity of this compound?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5, carboxylic acid at C2) by analyzing chemical shifts and coupling constants.
  • IR spectroscopy : Verify the presence of carboxylic acid (-COOH) via O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹) .
  • LC-MS : Validate molecular weight and fragmentation patterns to confirm purity .

Q. What safety protocols are critical for handling brominated heterocycles like this compound?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store separately from reducing agents to prevent bromine release.
  • Neutralize waste with bases (e.g., sodium bicarbonate) before disposal .
  • Follow institutional chemical hygiene plans for advanced laboratory courses .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Quantum chemical calculations : Predict reactivity sites (e.g., electrophilic bromine) for functionalization.
  • Docking studies : Model interactions with target enzymes (e.g., EGFR kinase or 5-lipoxygenase) to prioritize derivatives. For example, imidazo-thiazole derivatives have shown 63–89% inhibition of these enzymes .
  • Reaction path search tools : Use software like ICReDD’s platforms to simulate reaction outcomes and optimize conditions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying inhibition percentages)?

  • Methodology :

  • Standardized assays : Replicate experiments under controlled conditions (e.g., enzyme concentration, pH, incubation time).
  • Dose-response curves : Establish IC₅₀ values to compare potency quantitatively.
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., benzoimidazo-thiazoles in ) to identify trends in substituent effects.

Q. How can reaction fundamentals inform scalable synthesis of imidazo-thiazole derivatives?

  • Methodology :

  • Reactor design : Use flow chemistry for bromination steps to enhance safety and scalability.
  • Catalyst screening : Test Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the C5 position .
  • Process control : Implement in-line FTIR or HPLC monitoring to track intermediates and optimize reaction time .

Q. What experimental approaches validate the antioxidant or anticancer potential of this compound?

  • Methodology :

  • Antioxidant assays : Use DPPH radical scavenging to measure electron-donating capacity .
  • Cell line screening : Test cytotoxicity against human tumor lines (e.g., MCF-7, HeLa) using MTT assays. Compare with reference drugs like dacarbazine .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanistic pathways.

Methodological Considerations for Data Integrity

Q. How can researchers ensure reproducibility in multistep syntheses of brominated heterocycles?

  • Methodology :

  • Detailed reporting : Document reaction parameters (solvent purity, catalyst batch, temperature gradients).
  • Cross-lab validation : Share intermediates with collaborating labs for independent synthesis and characterization .
  • Error analysis : Use statistical tools (e.g., ANOVA) to identify variability sources in yield or purity .

Q. What role do hybrid computational-experimental frameworks play in accelerating reaction discovery?

  • Methodology :

  • Feedback loops : Integrate experimental data (e.g., failed reactions) into machine learning models to refine predictions .
  • High-throughput screening : Automate parallel reactions under varied conditions (e.g., solvent, catalyst) to identify optimal pathways .

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